tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate
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Overview
Description
tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate is a synthetic organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid. Compared to these compounds, tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate has unique structural features that may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[2-formyl-3-(1-methyl-2,3-dihydroindol-5-yl)propyl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-11-14(12-21)9-13-5-6-16-15(10-13)7-8-20(16)4/h5-6,10,12,14H,7-9,11H2,1-4H3,(H,19,22) |
InChI Key |
AAAYULDZXOCSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC2=C(C=C1)N(CC2)C)C=O |
Origin of Product |
United States |
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